molecular formula C15H14F3N3O3 B2784093 2,2,2-trifluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 946267-39-6

2,2,2-trifluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No. B2784093
CAS RN: 946267-39-6
M. Wt: 341.29
InChI Key: GWLINDLCYRJDOV-UHFFFAOYSA-N
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Description

This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3CO-) linked to an amide group (-NH2). The trifluoro groups (F3C-) and the methoxyphenyl group (C6H4OCH3) are likely to significantly affect the properties of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoro groups could introduce steric hindrance and electronic effects that influence the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be involved in condensation or hydrolysis reactions. The trifluoro groups could also affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present and the overall structure of the molecule .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing trifluoro groups can sometimes be hazardous due to the potential release of toxic fluorine gas .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

2,2,2-trifluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c1-23-11-4-2-10(3-5-11)12-6-7-13(21-20-12)24-9-8-19-14(22)15(16,17)18/h2-7H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLINDLCYRJDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide

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